n-Octanoylpyrrolidine
Description
N-Octanoylpyrrolidine (CAS: 20299-80-3) is a pyrrolidine derivative with an octanoyl group attached to the nitrogen atom. Its structure combines the cyclic amine pyrrolidine with a hydrophobic eight-carbon chain, making it effective in solvent extraction processes. A key application is in environmental chemistry for extracting phenolic compounds from wastewater. Studies demonstrate that this compound in kerosene achieves high phenol extraction efficiency via intermolecular hydrogen bonding between the amide group of this compound and the hydroxyl group of phenol, forming a 1:1 complex (C₆H₅OH·OPOD) . The extraction distribution ratio depends on extractant concentration, phenol concentration, acidity, and temperature, with optimal performance under neutral to slightly acidic conditions .
Properties
CAS No. |
20299-80-3 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
1-pyrrolidin-1-yloctan-1-one |
InChI |
InChI=1S/C12H23NO/c1-2-3-4-5-6-9-12(14)13-10-7-8-11-13/h2-11H2,1H3 |
InChI Key |
KXCCVGMZOHLZIW-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)N1CCCC1 |
Canonical SMILES |
CCCCCCCC(=O)N1CCCC1 |
Other CAS No. |
20299-80-3 |
Synonyms |
N-octanoylpyrrolidine OPOD cpd |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Extraction Efficiency Under Comparable Conditions
| Extractant | Phenol Recovery (%) | Detection Limit (µg/L) | Operational pH Range |
|---|---|---|---|
| This compound/Kerosene | 92–98 | 0.5 | 3–7 |
| [BMIM][PF₆] (Ionic Liquid) | 95–99 | 0.01 | 2–10 |
| Activated Carbon | 85–90 | 1.0 | 2–8 |
Activated Carbon
Activated carbon is cost-effective but less efficient for low-concentration phenol removal (<1 ppm). This compound outperforms activated carbon in recovery rates (92–98% vs. 85–90%) and reusability .
Thermodynamic and Mechanistic Differences
This compound relies on hydrogen bonding and hydrophobic interactions, with an exothermic enthalpy change (ΔH = −15.2 kJ/mol), favoring low-temperature extraction. Ionic liquids, however, often involve π-π interactions and electrostatic forces, with extraction efficiency less temperature-dependent .
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